molecular formula C6H4Cl2N2O2 B190037 3,5-Dichloro-2-nitroaniline CAS No. 122584-83-2

3,5-Dichloro-2-nitroaniline

Cat. No.: B190037
CAS No.: 122584-83-2
M. Wt: 207.01 g/mol
InChI Key: RMIMEMMJKYVPAI-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. It is characterized by the presence of two chlorine atoms and one nitro group attached to an aniline ring. This compound is of significant interest due to its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3,5-Dichloro-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

3,5-Dichloro-2-nitroaniline is classified as Acute toxicity, Oral (Category 3), H301, Acute toxicity, Inhalation (Category 3), H331, Acute toxicity, Dermal (Category 3), H311, Specific target organ toxicity - repeated exposure (Category 2), Kidney, H373, Short-term (acute) aquatic hazard (Category 1), H400, Long-term (chronic) aquatic hazard (Category 1), H410 . It is advised to use personal protective equipment as required, ensure adequate ventilation, avoid contact with skin and eyes, and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-2-nitroaniline typically involves the nitration of 3,5-dichloroaniline. The process can be summarized as follows:

    Nitration Reaction: 3,5-Dichloroaniline is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the 2-position of the aniline ring.

    Reaction Conditions: The nitration reaction is usually carried out at low temperatures to control the reaction rate and minimize side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety.

    Purification Steps: The crude product is purified through recrystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dichloro-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction Reagents: Iron and hydrochloric acid, catalytic hydrogenation.

    Substitution Reagents: Sodium methoxide, potassium hydroxide.

Major Products:

    Reduction Product: 3,5-Dichloro-2-aminobenzene.

    Substitution Products: Various substituted anilines depending on the nucleophile used.

Comparison with Similar Compounds

  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline

Comparison: 3,5-Dichloro-2-nitroaniline is unique due to the specific positioning of its chlorine and nitro groups, which influences its reactivity and applications. Compared to other dichloroanilines, it has distinct chemical properties that make it suitable for specific synthetic and industrial applications.

Properties

IUPAC Name

3,5-dichloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIMEMMJKYVPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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